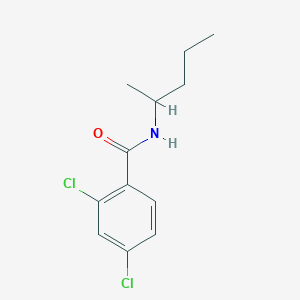

2,4-dichloro-N-(pentan-2-yl)benzamide

Description

2,4-Dichloro-N-(pentan-2-yl)benzamide is a benzamide derivative featuring a 2,4-dichlorophenyl group and a pentan-2-yl (branched C5 alkyl) substituent on the amide nitrogen. Notably, NSC-405020 (3,4-dichloro isomer) is a well-characterized inhibitor of Matrix Metalloproteinase-14 (MMP-14), targeting its PEX domain to disrupt homodimerization . This discrepancy in substitution positions (2,4- vs. 3,4-dichloro) highlights the importance of structural precision in pharmacological activity.

Properties

Molecular Formula |

C12H15Cl2NO |

|---|---|

Molecular Weight |

260.16 g/mol |

IUPAC Name |

2,4-dichloro-N-pentan-2-ylbenzamide |

InChI |

InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)10-6-5-9(13)7-11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16) |

InChI Key |

YZFKJEOWLYSGIP-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)C1=C(C=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCC(C)NC(=O)C1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(pentan-2-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 1-methylbutylamine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2,4-dichlorobenzoyl chloride is added dropwise to a solution of 1-methylbutylamine in an appropriate solvent, such as dichloromethane, under cooling conditions to control the exothermic reaction. The mixture is then stirred at room temperature for several hours to ensure complete reaction.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Handling of large quantities of starting materials and solvents.

Reaction Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.

Purification Techniques: Use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(pentan-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

Substitution: Formation of substituted benzamides.

Reduction: Formation of 2,4-dichloro-N-(1-methylbutyl)aniline.

Oxidation: Formation of 2,4-dichloro-N-(1-methylbutyl)benzoic acid.

Scientific Research Applications

2,4-dichloro-N-(pentan-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(pentan-2-yl)benzamide involves its interaction with matrix metalloproteinases (MMPs). It acts as an allosteric inhibitor, binding to the hemopexin (PEX) domain of MT1-MMP. This binding represses the pro-tumorigenic activity of MT1-MMP without affecting its catalytic activity . The inhibition of MT1-MMP activity leads to reduced tumor cell migration and invasion, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

2,4-Dichloro-N-Substituted Benzamides

and describe 2,4-dichloro-N-substituted benzamides with varied N-alkyl/aryl groups (Table 1). These compounds are synthesized via alkylation of amines (e.g., 4-chlorophenylamine) followed by benzoylation with 2,4-dichlorobenzoyl chloride. Yields range from 54% to 98%, with purification via silica chromatography or HPLC .

Table 1: Key 2,4-Dichloro-N-Substituted Benzamides

| Compound ID | N-Substituent | Biological Target | Yield (%) | Characterization Methods |

|---|---|---|---|---|

| 50 (Ev1) | 3-Aminopropyl, 4-Cl-Ph | Trypanosoma brucei | - | ¹H NMR, ESI-MS |

| 53 (Ev1) | Furan-2-ylmethyl | Trypanosoma brucei | - | Column chromatography |

| 12 (Ev2) | 2-Aminoethyl, 2,4-diCl-Ph | Trypanosoma brucei | 98 | ¹H NMR (300 MHz, DMSO-d6), MS |

| 17 (Ev2) | 2-Aminoethyl, 4-(3-Cl-PhO) | Trypanosoma brucei | 75 | ¹H NMR, MS |

3,4-Dichloro-N-(pentan-2-yl)benzamide (NSC-405020)

NSC-405020 (CAS 7497-07-6) is synthesized via similar benzoylation strategies, targeting MMP-14 inhibition.

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

| Compound | Molecular Weight | logP* | Water Solubility (mg/mL) | Key Substituent Effects |

|---|---|---|---|---|

| 2,4-Dichloro-N-(pentan-2-yl)benzamide (Hypothetical) | 260.16 | ~3.2 | <0.1 | Branched alkyl enhances lipophilicity |

| NSC-405020 (3,4-Dichloro) | 260.16 | ~3.5 | <0.1 | 3,4-Cl positioning critical for MMP-14 binding |

| 2,4-Dichloro-N-(4-MeO-Ph) (Ev17) | 296.15 | ~2.8 | ~0.5 | Methoxy group improves solubility |

*Predicted using QSPR models.

Structure-Activity Relationships (SAR)

- Chlorine Position : 3,4-Dichloro substitution (NSC-405020) is critical for MMP-14 inhibition, while 2,4-dichloro analogs target parasitic enzymes .

- N-Substituent : Branched alkyl chains (e.g., pentan-2-yl) improve pharmacokinetic properties over aromatic groups, which may enhance target engagement but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.